molecular formula C12H12ClNO2S2 B6540071 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-80-5

5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540071
CAS No.: 1060282-80-5
M. Wt: 301.8 g/mol
InChI Key: UTHCLWPAVYZOKK-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorinated and methyl-substituted benzene core linked via a sulfonamide group to a thiophen-3-ylmethyl moiety. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties . The compound’s structural uniqueness lies in the combination of a chloro-methylbenzene scaffold with a thiophene-based substituent, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-chloro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c1-9-2-3-11(13)6-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHCLWPAVYZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of 2-methylbenzene to introduce the chlorine atom at the 5-position. Subsequent steps include the introduction of the methyl group and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

Medicine: In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential use in developing new antibiotics or as a lead compound in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Structure: The target compound’s benzene core contrasts with benzothiophene in and . Pyridine-thiophene hybrids () introduce nitrogen-based polarity, which may enhance solubility compared to the target’s purely hydrocarbon-based thiophene appendage .

Substituent Effects: The chloro-methyl combination on the benzene ring (target) balances steric bulk and electron-withdrawing effects, whereas methoxy () or piperazinyl () groups modulate electronic and solubility profiles . Thiophen-3-ylmethyl vs.

Biological Activity :

  • While specific data for the target compound are unavailable, analogues like SB 271046 () are associated with central nervous system (CNS) activity due to the piperazinyl group, a common feature in neuroactive drugs .
  • Propylsulfonylphenyl () and pyridin-3-yl () substituents may influence selectivity for enzymes like carbonic anhydrase or kinases .

Biological Activity

5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H12ClN1O2S1
  • Molecular Weight : 265.74 g/mol

The presence of the chloro and thiophenyl groups is significant for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values of this compound against different bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (ATCC 6538)32
Escherichia coli (ATCC 8739)64
Klebsiella pneumoniae (ATCC 10031)128
Pseudomonas aeruginosa (ATCC 9027)256

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other serious conditions.

The mechanism by which sulfonamides exert their antimicrobial effects typically involves the inhibition of bacterial folic acid synthesis. This process is crucial for bacterial growth and replication. Specifically, it is thought that the compound may inhibit the enzyme dihydropteroate synthase, which plays a key role in synthesizing folate from para-aminobenzoic acid (PABA).

Anticancer Activity

Recent studies have also explored the potential anticancer properties of sulfonamide derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may interfere with cellular processes essential for cancer cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of sulfonamide compounds similar to this compound in clinical settings. For instance:

  • Case Study on MRSA Infections : A study reported successful treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections using a sulfonamide derivative, demonstrating its potential as an alternative therapeutic agent in resistant infections.
  • Combination Therapy : Another investigation highlighted the enhanced anticancer effects when combining this sulfonamide with traditional chemotherapeutics, suggesting synergistic effects that could improve treatment outcomes.

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